2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
Scientific Research Applications
CDK2 Inhibitor in Cancer Treatment
The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Antiviral Activity
The compound has been tested for its antiviral activity, specifically against Dengue virus and Hepatitis C virus . It exhibited notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .
Protodeboronation Catalyst
The compound has been used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is useful for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Pyrimidine Derivatives
The compound is used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These derivatives have shown potential as novel CDK2 inhibitors .
Synthesis of Indole Ribonucleosides
The compound is used in the synthesis of pyrimidine-derived indole ribonucleosides . These ribonucleosides have been tested for their in vitro antiproliferative activity .
Synthesis of 1,3,5-Triazine Derivatives
The compound is used in the synthesis of 1,3,5-triazine derivatives . These derivatives have various applications in organic synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the inhibition of cell growth . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N6O/c1-10-2-4-12(7-15(10)21)28-18-14(8-25-28)17(23-9-24-18)26-27-19(29)13-5-3-11(20)6-16(13)22/h2-9H,1H3,(H,27,29)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOGIHKUQGPAEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
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